![molecular formula C10H10N2O B1292170 2-Cyclopropylbenzo[d]oxazol-5-amine CAS No. 1017027-77-8](/img/structure/B1292170.png)

2-Cyclopropylbenzo[d]oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

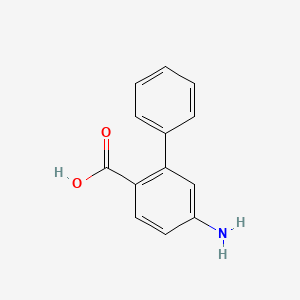

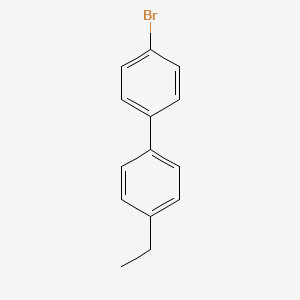

2-Cyclopropylbenzo[d]oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It is used in laboratory settings and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-aminobenzoxazoles, which includes 2-Cyclopropylbenzo[d]oxazol-5-amine, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of 2-Cyclopropylbenzo[d]oxazol-5-amine consists of a five-membered oxazole ring with a cyclopropyl group attached to the second carbon and an amine group attached to the fifth carbon .Applications De Recherche Scientifique

Antimicrobial Activity

Oxazole derivatives, including 2-Cyclopropylbenzo[d]oxazol-5-amine, have been studied for their potential as antimicrobial agents. The structural configuration of oxazoles allows them to interact with various bacterial and fungal targets, disrupting cell wall synthesis or interfering with essential enzymes .

Anticancer Properties

Research has indicated that certain oxazole compounds exhibit anticancer activity. This is attributed to their ability to modulate signaling pathways, induce apoptosis in cancer cells, and potentially inhibit tumor growth .

Anti-inflammatory Use

The oxazole nucleus is a component in the development of anti-inflammatory drugs. These compounds can inhibit key inflammatory mediators, providing a therapeutic approach for inflammation-related conditions .

Antidiabetic Applications

Some oxazole derivatives have been identified as antidiabetic agents. They function by influencing insulin signaling pathways or by acting as agonists to receptors involved in glucose metabolism .

COX-2 Inhibition

2-Cyclopropylbenzo[d]oxazol-5-amine may serve as a scaffold for the development of COX-2 inhibitors. These are important in the treatment of pain and inflammation, as they selectively target the COX-2 enzyme without affecting COX-1, reducing gastrointestinal side effects .

Tyrosine Kinase Inhibition

This compound has the potential to be used in the synthesis of tyrosine kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapies, as they can block specific enzymes that promote cell division and tumor growth .

Safety And Hazards

Orientations Futures

2-Cyclopropylbenzo[d]oxazol-5-amine and its derivatives have potential therapeutic applications. For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed using the scaffold hopping guided multi-target directed ligands (MTDLs) strategy for the treatment of Alzheimer’s disease . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound are needed to improve its efficacy .

Propriétés

IUPAC Name |

2-cyclopropyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNEXZZBXFWCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(O2)C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylbenzo[d]oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)